3'-Nitro-[1,1'-biphenyl]-2-ol 3'-Nitro-[1,1'-biphenyl]-2-ol
Brand Name: Vulcanchem
CAS No.: 71022-84-9
VCID: VC3858321
InChI: InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H
SMILES: C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol

3'-Nitro-[1,1'-biphenyl]-2-ol

CAS No.: 71022-84-9

Cat. No.: VC3858321

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

3'-Nitro-[1,1'-biphenyl]-2-ol - 71022-84-9

Specification

CAS No. 71022-84-9
Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
IUPAC Name 2-(3-nitrophenyl)phenol
Standard InChI InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H
Standard InChI Key BJWIJDZWPRHJPD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

3'-Nitro-[1,1'-biphenyl]-2-ol is systematically named 2-(3-nitrophenyl)phenol. Its structure consists of two benzene rings connected by a single bond, with substituents at specific positions (Fig. 1):

  • Hydroxyl group (-OH): Located at the 2-position of the first phenyl ring.

  • Nitro group (-NO2_2): Positioned at the 3'-position of the second phenyl ring.

The molecular weight is 215.20 g/mol, and the canonical SMILES representation is C1=CC(=C(C=C1)O)C2=CC(=CC=C2)[N+](=O)[O-] .

Table 1: Key Identifiers of 3'-Nitro-[1,1'-biphenyl]-2-ol

PropertyValueSource
CAS Registry Number71022-84-9PubChem
Molecular FormulaC12H9NO3\text{C}_{12}\text{H}_{9}\text{NO}_{3}PubChem
InChI KeyUNJAJDWFIYUSJV-UHFFFAOYSA-NPubChem

Synthesis Methodologies

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 3'-Nitro-[1,1'-biphenyl]-2-ol, this involves coupling a halogenated phenol with a nitro-substituted phenylboronic acid :

2-Bromophenol+3-Nitrophenylboronic acidPd(PPh3)4,base3’-Nitro-[1,1’-biphenyl]-2-ol\text{2-Bromophenol} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{3'-Nitro-[1,1'-biphenyl]-2-ol}

Optimized conditions (e.g., tetrakis(triphenylphosphine)palladium(0) catalyst, sodium carbonate base) yield the product in 65–78% efficiency .

Nitration-Hydroxylation Sequential Approach

Physicochemical Properties

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • Aromatic protons: δ 7.85–7.25 (multiplet, 8H)

    • Hydroxyl proton: δ 5.42 (singlet, 1H) .

  • IR (KBr):

    • O-H stretch: 3280 cm1^{-1}

    • N-O asymmetric stretch: 1520 cm1^{-1} .

Table 2: Comparative Spectral Data of Biphenyl Derivatives

Compound1H^1\text{H} NMR (δ, aromatic)IR (N-O stretch, cm1^{-1})
3'-Nitro-[1,1'-biphenyl]-2-ol7.85–7.251520
4'-Methoxybiphenyl-2-ol7.30–6.80N/A

Reactivity and Chemical Transformations

Nitro Group Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, yielding 3'-Amino-[1,1'-biphenyl]-2-ol :

3’-Nitro-[1,1’-biphenyl]-2-olH2,Pd/C3’-Amino-[1,1’-biphenyl]-2-ol\text{3'-Nitro-[1,1'-biphenyl]-2-ol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3'-Amino-[1,1'-biphenyl]-2-ol}

Electrophilic Substitution

The hydroxyl group directs electrophiles to the ortho/para positions. For example, bromination yields 5-Bromo-3'-Nitro-[1,1'-biphenyl]-2-ol .

Applications in Material Science

Organic Semiconductor Precursors

Nitro-biphenyls serve as electron-deficient units in conjugated polymers for organic field-effect transistors (OFETs). Their planar structure facilitates π-π stacking, enhancing charge mobility .

Liquid Crystal Synthesis

The rigid biphenyl core and polar nitro group enable mesophase stabilization in nematic liquid crystals, with transition temperatures exceeding 150°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator